Talmetacin is synthesized through chemical processes that involve various organic compounds. Its development was aimed at creating a drug with enhanced efficacy and reduced side effects compared to traditional NSAIDs.
The synthesis of Talmetacin typically involves multi-step organic reactions. The main steps include:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time. Techniques like chromatography are often employed for purification after each synthetic step.
Talmetacin has a complex molecular structure characterized by its oxicam core, which includes:
Talmetacin participates in various chemical reactions, particularly those typical of NSAIDs, such as:
The stability of Talmetacin can be influenced by pH levels and temperature, which are critical factors in its formulation for therapeutic use.
Talmetacin exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain.
Studies have shown that Talmetacin's solubility can be enhanced through formulation strategies such as using surfactants or co-solvents.
Talmetacin is primarily used in clinical settings for:
Talmetacin is designated by several systematic chemical names that precisely define its molecular architecture. The International Nonproprietary Name (INN) is Talmetacin, while the IUPAC name is 1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, 1,3-dihydro-3-oxo-1-isobenzofuranyl ester, (±)-. This nomenclature reflects its core indole acetic acid structure modified with aromatic esterification. Other recognized synonyms include BA-7605-06 and BA 760506, referencing its developmental code during pharmacological evaluation [1] [3] [6].
The compound’s structural identity is defined by the empirical formula C₂₇H₂₀ClNO₆ and a molecular weight of 489.91 g/mol. Key features include:
Table 1: Structural Characteristics of Talmetacin
Characteristic | Descriptor |
---|---|
Molecular Formula | C₂₇H₂₀ClNO₆ |
Molecular Weight | 489.91 g/mol |
Defined Stereocenters | 0 / 1 (racemic mixture) |
Key Functional Groups | Indole acetic acid, phthalidyl ester, p-chlorobenzamide, methoxy |
Canonical SMILES | COC1=CC2=C(C=C1)N(C(=O)C3=CC=C(Cl)C=C3)C(C)=C2CC(=O)OC4OC(=O)C5=CC=CC=C45 |
This configuration classifies talmetacin within the broader category of heterocyclic acetic acid NSAID derivatives, sharing structural kinship with tolmetin (a pyrrole acetic acid derivative) and indomethacin (an indole acetic acid). However, talmetacin’s phthalidyl ester modification differentiates it, potentially influencing its pharmacokinetic properties through altered hydrolysis kinetics and tissue distribution compared to simpler carboxylic acid NSAIDs [1] [3] [10].
Talmetacin emerged during the 1970s-1980s, a period marked by intensive development of NSAID analogues aimed at improving efficacy and tolerability profiles over first-generation agents like aspirin and indomethacin. Its discovery was situated within efforts to structurally modify indole acetic acid scaffolds – a chemotype validated by indomethacin’s clinical success. Researchers hypothesized that esterification of the carboxylic acid group could modulate gastrointestinal irritation while maintaining cyclooxygenase (COX) inhibition [3] [9].
Early pharmacological characterization established talmetacin as a potent inhibitor of prostaglandin synthesis in vitro, mechanistically aligning it with contemporary NSAIDs acting via cyclooxygenase (COX) inhibition. Preclinical studies demonstrated significant anti-inflammatory, analgesic, and antipyretic properties in standardized animal models including carrageenan-induced paw edema and ultraviolet-induced erythema tests – benchmarks widely employed during NSAID development in that era [1] [3] [9].
Table 2: Key Milestones in Talmetacin’s Development
Period | Development Phase | Key Findings |
---|---|---|
Late 1970s | Preclinical Research | Identification as COX inhibitor; demonstration of anti-inflammatory/analgesic efficacy in rodent models |
Early 1980s | Clinical Trials (Argentina) | Evaluation in rheumatic disorders; preliminary efficacy in humans |
Post-1980s | Discontinued Development | Absence of further clinical advancement; limited to research use |
Clinical investigation occurred primarily in Argentina, where talmetacin was evaluated in patients with rheumatic disorders. These studies confirmed its bioavailability and anti-inflammatory activity in human subjects. However, despite promising pharmacological characteristics, talmetacin did not progress to global regulatory approval. Development was discontinued for reasons not fully disclosed in available literature, though competitive pressures from emerging NSAIDs and potential formulation challenges may have contributed. Consequently, talmetacin remains formally classified as an investigational compound with availability restricted to research contexts [1] [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7